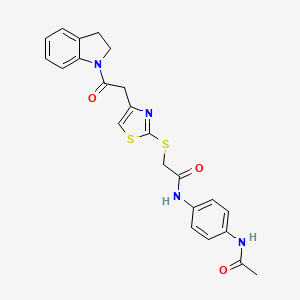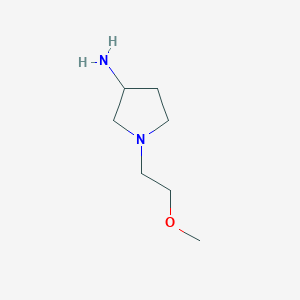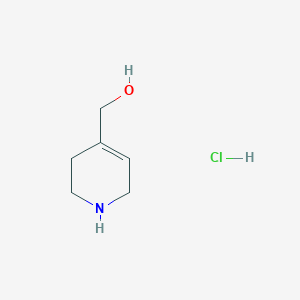
(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered significant interest due to its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The resulting tetrahydropyridine derivative is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride (NaBH4) to yield (1,2,3,6-Tetrahydropyridin-4-yl)methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for hydrogenation and hydroxymethylation reactions, which enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Chlorides, bromides.
Scientific Research Applications
(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . For instance, it can inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain . This property makes it a potential candidate for the treatment of neurological disorders such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used to model Parkinson’s disease in animal studies.
1,2,3,4-Tetrahydropyridine: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: A compound with similar structural features but different biological activities.
Uniqueness
(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is unique due to its specific hydroxymethyl functional group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridine derivatives . Its ability to modulate enzyme activity and interact with neurotransmitter pathways makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h1,7-8H,2-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUSDFXTEQZKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

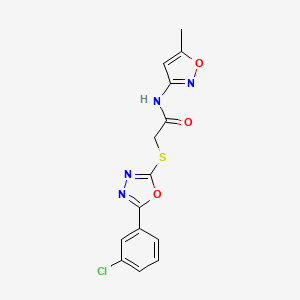
![2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2667011.png)
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}thiophene-2-carboxamide](/img/structure/B2667015.png)
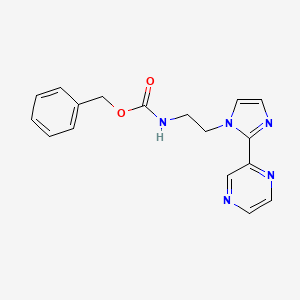
![Tert-butyl 4-fluoro-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2667019.png)
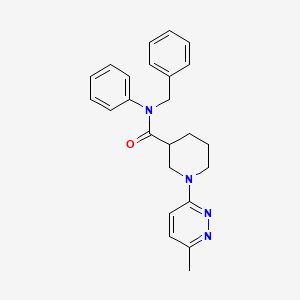

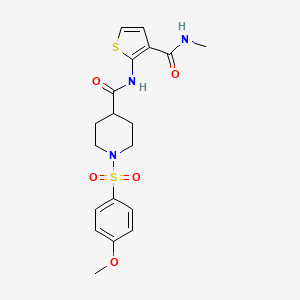
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2667023.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2667024.png)
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667025.png)
